![molecular formula C27H32N4O2S B2694706 2-((2-异丁基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫)-N-(4-异丙基苯基)丁酰胺 CAS No. 1173754-30-7](/img/structure/B2694706.png)

2-((2-异丁基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫)-N-(4-异丙基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

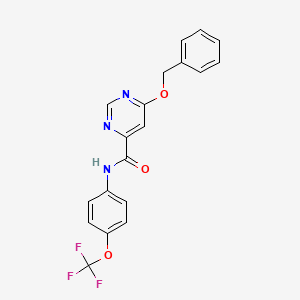

The compound “2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is part of a novel design approach for cancer drug development by incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .

Synthesis Analysis

The synthesis of this compound involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline core . It has been modified with isobutyl, thio, and isopropylphenyl groups to enhance its biological activity .Chemical Reactions Analysis

The compound is part of a series of dual PI3K/HDAC inhibitors . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .科学研究应用

合成及抗肿瘤评估

旨在评估其抗肿瘤活性的结构上与2-((2-异丁基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(4-异丙苯基)丁酰胺相关的化合物已被设计并合成。例如,合成了一系列基于4(3H)-喹唑啉酮骨架的新型三甲氧基苯胺类,并显示出对各种肿瘤细胞系具有广泛谱的抗肿瘤效率,突出了它们作为广谱抗癌剂的潜力 (Mohamed 等人,2016)。

分子对接研究

喹唑啉酮类似物的分子对接研究已证明它们在抑制特定癌症相关途径中的潜力。例如,合成了新型3-苄基-4(3H)喹唑啉酮类似物,并评估了它们的体外抗肿瘤活性,其中一些化合物显示出显着的广谱抗肿瘤活性。这些发现得到了分子对接方法的支持,该方法提供了对它们在分子水平上的作用机制的见解 (Al-Suwaidan 等人,2016)。

抗菌活性

研究还探讨了该类化合物中的抗菌潜力。例如,源自维斯那根酮或凯利酮的新型呋喃噻唑并嘧啶喹唑啉酮对细菌和真菌均表现出显着的生长抑制作用,表明它们在解决微生物感染中的用途 (Abu-Hashem,2018)。

抗炎和镇痛筛选

此外,一些新型2-吡啶基(3H)-喹唑啉-4-酮衍生物已被合成并筛选其镇痛和抗炎活性。这些研究发现,某些化合物表现出良好的镇痛和抗炎活性,与吲哚美辛等参考标准相当,表明它们在疼痛管理和炎症治疗中的潜力 (Eweas 等人,2012)。

作用机制

Target of Action

The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks .

Mode of Action

The compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide acts as a dual inhibitor, interacting with both PI3K and HDAC . This interaction results in the inhibition of these targets, disrupting their normal function within the cell .

Biochemical Pathways

The action of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide affects multiple biochemical pathways. By inhibiting PI3K, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, affecting multiple signaling networks .

Pharmacokinetics

As a pi3k and hdac inhibitor, it is expected to have properties that allow it to effectively reach its targets within the cell .

Result of Action

The molecular and cellular effects of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide’s action include the disruption of cellular signaling networks and changes in gene expression . These effects can lead to a decrease in cell proliferation, making this compound potentially useful in the treatment of hyper-proliferative disorders .

属性

IUPAC Name |

2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O2S/c1-6-23(25(32)28-19-13-11-18(12-14-19)17(4)5)34-27-30-21-10-8-7-9-20(21)24-29-22(15-16(2)3)26(33)31(24)27/h7-14,16-17,22-23H,6,15H2,1-5H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXUGLPSHZZHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)

![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)

![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)

![3-Fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2694633.png)

![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)

![3-(furan-2-yl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2694636.png)

![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2694641.png)

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2694642.png)

![4-{[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(3-methoxypropyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2694646.png)